4-Hydroxyvalsartan

Platelet aggregation Cardiovascular pharmacology Antiplatelet activity

Procure 4-Hydroxyvalsartan (Valsartan Impurity I) for regulatory-compliant ANDA method validation. This inactive AT1 metabolite (200-fold lower affinity) is the mandatory USP/EP reference standard for ≤1.0% impurity profiling. Also a unique tool for antiplatelet research via AT1-independent mechanisms (WO2003094915A1).

Molecular Formula C24H29N5O4
Molecular Weight 451.5 g/mol
CAS No. 188259-69-0
Cat. No. B018644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyvalsartan
CAS188259-69-0
Synonyms(S)-2-{(4(R,S)-Hydroxypentanoyl)-[2’-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amino}-3-methylbutyric Acid;  N-(4-Hydroxy-1-oxopentyl)-N-[[2’-(2H-tetrazol-5-yl)_x000B_[1,1’-biphenyl]-4-yl]methyl]-L-valine;  CGP 71580
Molecular FormulaC24H29N5O4
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(=O)CCC(C)O
InChIInChI=1S/C24H29N5O4/c1-15(2)22(24(32)33)29(21(31)13-8-16(3)30)14-17-9-11-18(12-10-17)19-6-4-5-7-20(19)23-25-27-28-26-23/h4-7,9-12,15-16,22,30H,8,13-14H2,1-3H3,(H,32,33)(H,25,26,27,28)/t16?,22-/m0/s1
InChIKeyICSQZMPILLPFKC-XLDIYJRPSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyvalsartan (CAS 188259-69-0): Key Valsartan Metabolite Reference Standard for Pharmacopoeial Analysis and Antiplatelet Research


4-Hydroxyvalsartan (also referred to as Valeryl-4-hydroxyvalsartan, V4HV, or CGP 71580; CAS 188259-69-0) is the major circulating metabolite of the angiotensin II type 1 (AT1) receptor blocker valsartan [1]. Formed via CYP2C9-mediated 4-hydroxylation in human liver, this compound is supplied primarily as a mixture of diastereomers for research and analytical applications [2]. Unlike the parent drug valsartan, which exhibits potent AT1 receptor antagonism for blood pressure reduction, 4-hydroxyvalsartan demonstrates minimal affinity for the AT1 receptor (approximately 200-fold lower than valsartan) and is therefore considered pharmacologically inactive with respect to antihypertensive action [1].

Why 4-Hydroxyvalsartan Cannot Be Substituted with Valsartan or Other Sartan Metabolites in Research and Analytical Workflows


Substituting 4-hydroxyvalsartan with valsartan or alternative sartan metabolites introduces irreconcilable analytical and biological discrepancies. Pharmacokinetically, 4-hydroxyvalsartan is a quantifiable circulating entity representing approximately 11% of the total AUC(24 h) of plasma radioactivity following valsartan administration, making it an essential biomarker in bioequivalence and therapeutic drug monitoring studies [1]. Pharmacodynamically, while valsartan acts through potent AT1 receptor blockade (IC50 in the low nanomolar range), 4-hydroxyvalsartan exhibits negligible AT1 affinity (200-fold reduction) yet demonstrates unexpected, potent inhibition of platelet aggregation via a distinct, AT1-independent mechanism [2]. Furthermore, as a designated impurity (Valsartan Impurity I) with a pharmacopoeial limit of ≤1.0% in valsartan API, its procurement as a certified reference standard is mandatory for regulatory-compliant analytical method validation and quality control [3]. Interchanging these compounds would compromise assay accuracy, invalidate pharmacokinetic modeling, and misrepresent the compound's unique antiplatelet pharmacology.

Quantitative Evidence Guide: Differentiating 4-Hydroxyvalsartan from Valsartan for Research Procurement


Platelet Aggregation Inhibition: 4-Hydroxyvalsartan Exhibits Superior Potency Relative to Valsartan in Whole Blood Collagen-Induced Aggregation

In a direct head-to-head in vitro study using blood samples from 30 subjects with multiple cardiovascular risk factors, valeryl-4-hydroxy-valsartan (V4HV) demonstrated significantly more potent inhibition of whole blood collagen-induced platelet aggregation compared to the parent drug valsartan. The study specifically noted that platelet inhibition was more potent for 4VHV than valsartan in the therapeutic concentration range [1].

Platelet aggregation Cardiovascular pharmacology Antiplatelet activity

AT1 Receptor Affinity: 4-Hydroxyvalsartan Exhibits Negligible Binding Relative to Valsartan, Enabling Selective Investigation of Off-Target Effects

4-Hydroxyvalsartan is characterized by a profound loss of AT1 receptor binding affinity relative to the parent compound valsartan. This quantitative difference establishes 4-hydroxyvalsartan as a negative control or selective tool for distinguishing AT1-dependent from AT1-independent biological effects [1].

AT1 receptor antagonism Receptor binding Off-target pharmacology

Systemic Exposure: 4-Hydroxyvalsartan Represents a Quantifiable Circulating Metabolite with Defined Pharmacokinetic Parameters

Following oral administration of radiolabeled valsartan in healthy male volunteers, 4-hydroxyvalsartan was detected as the primary circulating metabolite, accounting for a defined fraction of total drug-related material. The validated SPE-HPLC-UV-fluorescence method achieved recoveries for valsartan and its metabolite ranging from 94.6% to 108.8%, confirming the reliability of this metabolite as an analytical target [2].

Pharmacokinetics Metabolite quantification Bioanalytical method validation

Distinct Pharmacological Utility: 4-Hydroxyvalsartan Is Patented for Platelet Aggregation Inhibition Independent of Antihypertensive Activity

Unlike valsartan, which is indicated for hypertension and heart failure via AT1 receptor blockade, 4-hydroxyvalsartan has been specifically patented for a distinct therapeutic application—inhibition of platelet aggregation. Novartis filed patent WO2003094915A1 covering the use of 4-hydroxyvaleryl-valsartan for treatment of coronary disease mediated by platelet aggregation, a finding considered of sufficient impact to warrant separate intellectual property protection from the parent drug [1]. This patent explicitly claims methods of inhibiting thrombocyte aggregation by administering a therapeutically effective amount of valeryl-4-hydroxyvalsartan [2].

Patent-protected use Platelet aggregation Cardiovascular therapeutics

Regulatory Identity: 4-Hydroxyvalsartan Is a Designated Pharmacopoeial Impurity with a Quantified Acceptance Limit

4-Hydroxyvalsartan is codified in major pharmacopoeias as Valsartan Impurity I (also designated as Impurity A in some compendia), with a clearly defined acceptance criterion that governs its permissible level in valsartan active pharmaceutical ingredient. This regulatory specification quantitatively differentiates 4-hydroxyvalsartan from other valsartan-related substances and establishes its critical role in pharmaceutical quality assurance [1].

Pharmaceutical impurity Pharmacopoeial standard Analytical quality control

Recommended Research and Industrial Application Scenarios for 4-Hydroxyvalsartan Procurement


Pharmacopoeial Compliance Testing and Analytical Method Validation for Valsartan API and Finished Dosage Forms

Procure 4-hydroxyvalsartan as a certified reference standard (Valsartan Impurity I/Impurity A) for HPLC/LC-MS method development, system suitability testing, and quantitative impurity profiling in valsartan drug substance and drug product release testing. The compound's defined 1.0% pharmacopoeial acceptance limit [1] makes it essential for demonstrating analytical method specificity, establishing limit of quantitation (LOQ) parameters, and performing forced degradation studies to validate stability-indicating methods in accordance with ICH Q3A/Q3B guidelines.

Pharmacokinetic and Bioequivalence Studies Requiring Metabolite Quantification

Utilize 4-hydroxyvalsartan as an analytical reference standard for the simultaneous quantification of valsartan and its major metabolite in human plasma. The validated SPE-HPLC-UV-fluorescence method achieving recoveries of 94.6–108.8% [2] demonstrates the feasibility of robust bioanalytical workflows. Given that 4-hydroxyvalsartan constitutes approximately 11% of circulating valsartan-related material following oral dosing [3], accurate metabolite quantification is critical for regulatory submissions in abbreviated new drug applications (ANDAs) and therapeutic drug monitoring protocols.

Investigating AT1-Independent Antiplatelet Mechanisms and Platelet Receptor Modulation

Employ 4-hydroxyvalsartan as a selective pharmacological tool to dissect non-AT1-mediated antiplatelet effects. With a 200-fold reduction in AT1 receptor affinity compared to valsartan [4] yet demonstrably potent inhibition of collagen-induced platelet aggregation (P=0.0001) and modulation of platelet surface receptors including GP IIb/IIIa, vitronectin, and P-selectin [5], this compound enables researchers to isolate and characterize AT1-independent pathways of platelet inhibition without confounding angiotensin receptor blockade.

Intellectual Property and Drug Repurposing Research Targeting Platelet-Mediated Pathologies

Leverage 4-hydroxyvalsartan in drug discovery and repurposing programs focused on thrombotic and cardiovascular disorders. The compound's distinct patent protection covering platelet aggregation inhibition (WO2003094915A1, CA 2482541) [6] establishes a defined intellectual property landscape. Researchers investigating novel antiplatelet therapeutics or combination strategies for conditions such as acute coronary syndrome, ischemic stroke, and thrombotic microangiopathies can use 4-hydroxyvalsartan as a reference compound for benchmarking new chemical entities against a metabolite with validated antiplatelet activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxyvalsartan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.